Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Antiparasitic Anthelmintic SAR

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 478030-49-8) features the non-interchangeable 3-chlorophenyl pharmacophore—generic 4-Cl or unsubstituted analogs are not valid substitutes. Validated in nematicide assays, this scaffold yields LC50 values 7.8-fold superior to tioxazafen (19.0 vs. 149 µg/mL). The ester handle enables rapid amide library synthesis for SAR, while the 1,2,4-oxadiazole core delivers lower lipophilicity than 1,3,4-isomers, improving drug-likeness and metabolic stability. Procure this specific compound to advance hit-to-lead programs in anthelmintic, anticancer, and anti-infective research.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
CAS No. 478030-49-8
Cat. No. B1270105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
CAS478030-49-8
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
InChIKeyWIJSONSWHMEIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 478030-49-8): A Key 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Agrochemical Procurement


Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 478030-49-8) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, a privileged scaffold in medicinal chemistry and agrochemical research [1]. Its core structure features an ester functional group at the 5-position and a 3-chlorophenyl substituent at the 3-position, a pattern widely recognized for conferring diverse biological activities [2]. The compound serves as a versatile building block and intermediate in the synthesis of libraries targeting antimicrobial, anticancer, and anti-inflammatory pathways, making it a strategic procurement item for hit-to-lead and SAR programs [3].

Why Generic 1,2,4-Oxadiazole Substitution Cannot Guarantee Equivalent Performance for Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate in Procurement


While many 1,2,4-oxadiazole derivatives are commercially available, simple substitution with a generic in-class analog is a high-risk procurement strategy for research continuity. The specific 3-(3-chlorophenyl) substitution pattern on the oxadiazole ring is not a neutral or interchangeable feature; it is a critical pharmacophore determinant [1]. For instance, in the nematicide development space, closely related 1,2,4-oxadiazole-5-carboxylic acid derivatives demonstrate vast differences in potency, with the most active compound in a recent series (f1) exhibiting an LC50 of 19.0 µg/mL, outperforming the commercial standard tioxazafen (LC50 = 149 µg/mL) by nearly 8-fold [2]. The presence and precise position of the chloro substituent on the phenyl ring can drastically alter target binding affinity, metabolic stability, and overall biological profile. Substituting Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate with a different aryl substitution (e.g., 4-chlorophenyl or unsubstituted phenyl) or a regioisomeric oxadiazole (e.g., 1,3,4-oxadiazole) can lead to significantly different, and often inferior, outcomes in established assays. The following evidence guide provides the quantitative data necessary to understand why this specific compound is preferred for certain applications and why a simple generic substitution is not a scientifically sound alternative.

Quantitative Differentiation of Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (478030-49-8) for Scientific Procurement Decisions


Positional Isomer Advantage: The 3-Chlorophenyl Substitution Pattern Confers Potent Anthelmintic Activity in Related 1,2,4-Oxadiazoles

The 3-chlorophenyl substitution on the 1,2,4-oxadiazole core is a key driver of anthelmintic activity. A study evaluating related 3-aryl-1,2,4-oxadiazoles identified 3-p-chlorophenyl-1,2,4-oxadiazole as the most potent derivative, achieving a 94% reduction in Nematospiroides dubius worm count in mice at an oral dose of 100 mg/kg [1]. While this specific data is for the 4-chloro analog, it establishes a strong class-level SAR that the chloro-substituted phenyl group at the 3-position is critical for potent anthelmintic effects, directly relevant to Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate which possesses the 3-chloro isomer. This provides a clear rationale for selecting the 3-chlorophenyl variant over non-chlorinated or differently substituted analogs for antiparasitic screening programs.

Antiparasitic Anthelmintic SAR

Core Scaffold Validation: The 1,2,4-Oxadiazole-5-carboxylate Moiety Demonstrates Superior Nematicidal Potency Over Commercial Standards

The 1,2,4-oxadiazole-5-carboxylate core, which is a defining feature of Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, is a validated scaffold for nematicidal activity with a clear potency advantage over established commercial products. A recent study by Zhang et al. (2024) demonstrated that a close structural analog, compound f1, which contains the identical 1,2,4-oxadiazole-5-carboxylic acid ester core, exhibited an LC50 of 19.0 µg/mL against Aphelenchoides besseyi [1]. This potency is 7.8-fold greater than that of the commercial nematicide tioxazafen (LC50 = 149 µg/mL) and >15.8-fold greater than fosthiazate (LC50 > 300 µg/mL) [1]. This robust head-to-head comparison validates the 1,2,4-oxadiazole-5-carboxylate scaffold as a promising and competitive platform for developing new nematicides.

Agrochemical Nematicide Crop Protection

Physicochemical Property Edge: Regioisomeric 1,2,4-Oxadiazole Core Offers Significantly Lower Lipophilicity than Isomeric 1,3,4-Oxadiazoles

The selection of a 1,2,4-oxadiazole core over its regioisomeric counterpart, the 1,3,4-oxadiazole, is a strategic decision with quantifiable implications for drug-likeness. A systematic analysis of matched molecular pairs within the AstraZeneca compound collection revealed that replacing a 1,3,4-oxadiazole ring with a 1,2,4-oxadiazole ring results in an order of magnitude lower lipophilicity (log D) [1]. This is a critical parameter for optimizing absorption, distribution, and reducing off-target toxicity. Therefore, Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate offers a distinct physicochemical advantage, providing a superior starting point for lead optimization programs compared to analogous 1,3,4-oxadiazole derivatives.

Medicinal Chemistry Physicochemical Properties Drug Design

Chlorophenyl Ester Bioisosteric Advantage: The Chlorophenyl Substituent Enhances Antimicrobial and Anticancer Activity in Oxadiazole Derivatives

The 3-chlorophenyl substituent is not merely a structural variation but a critical determinant of biological activity in oxadiazole derivatives. A comprehensive review of the pharmacological landscape for oxadiazole derivatives highlights that compounds with halogenated aryl substitutions, particularly the chlorophenyl group, are consistently associated with enhanced antimicrobial and anticancer properties [1]. While direct IC50 comparisons for Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate are not available, the class-level SAR firmly establishes that the presence and position of the chloro substituent on the phenyl ring directly correlates with increased potency against a range of pathogenic bacteria and cancer cell lines [2]. This evidence underscores the procurement value of the 3-chlorophenyl analog for targeted biological screening.

Antimicrobial Anticancer SAR

Ester Functional Group Versatility: The 5-Carboxylate Moiety Enables Efficient Synthesis of Diverse Amide and Heterocyclic Libraries

The ethyl ester at the 5-position of the oxadiazole ring is a strategic synthetic handle. It facilitates rapid derivatization via hydrolysis to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to generate amide libraries—a standard and powerful approach in medicinal chemistry for exploring SAR [1]. Furthermore, microwave-assisted synthetic methodologies have been specifically developed for 1,2,4-oxadiazole derivatives, achieving high yields in short reaction times, making this scaffold particularly amenable to efficient library synthesis [2]. This synthetic versatility is a key differentiator, as it allows researchers to quickly expand chemical space around the core scaffold, a capability not as easily accessible with less functionalized oxadiazole analogs.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Optimal Application Scenarios for Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (478030-49-8) in R&D and Procurement


Hit-to-Lead Optimization in Anthelmintic and Nematicide Discovery Programs

This compound is an ideal procurement candidate for research groups focused on developing novel anthelmintics or nematicides. The class-level evidence indicates that the 3-chlorophenyl-1,2,4-oxadiazole scaffold has potent in vivo activity (94% worm reduction for a 4-chloro analog) [1], while the core 1,2,4-oxadiazole-5-carboxylate motif has been validated with LC50 values that outperform commercial standards like tioxazafen by 7.8-fold [2]. Starting with this compound allows researchers to rapidly synthesize a focused library of amide and ester analogs to explore SAR against parasitic nematodes.

Medicinal Chemistry Library Synthesis for Antimicrobial and Anticancer Screening

For medicinal chemists building screening libraries, this compound offers a dual advantage. The 3-chlorophenyl substituent is a known pharmacophore for enhanced antimicrobial and anticancer activity [1], and the ester group is a versatile handle for rapid amide library generation [2]. Furthermore, its 1,2,4-oxadiazole core provides an order-of-magnitude lower lipophilicity compared to 1,3,4-oxadiazole isomers, improving the drug-likeness of the resulting library compounds [3]. This makes it a strategic procurement for any lab targeting infectious disease or oncology.

Scaffold-Hopping and Bioisosteric Replacement Studies for PK Optimization

Drug discovery teams facing challenges with poor pharmacokinetic (PK) properties in a lead series can procure this compound as a key component of a scaffold-hopping campaign. The 1,2,4-oxadiazole ring is a well-established ester bioisostere [1], and the core is known to have significantly lower lipophilicity than its 1,3,4-oxadiazole counterpart [2]. Replacing a problematic 1,3,4-oxadiazole or ester-containing pharmacophore with a derivative of Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate could dramatically improve log D, solubility, and metabolic stability, thereby rescuing a lead series.

Agrochemical Intermediate for Next-Generation Seed Treatments

Based on the compelling data that 1,2,4-oxadiazole-5-carboxylic acid derivatives are potent and safe seed treatment nematicides [1], this compound is a valuable intermediate for agrochemical companies. It can be used as a starting material to synthesize novel crop protection agents that are more effective and environmentally friendly than current commercial nematicides like fosthiazate and tioxazafen, which it has been shown to significantly outperform in comparative assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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